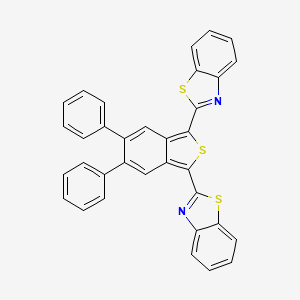![molecular formula C9H9N3O2 B12590532 1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione CAS No. 500868-13-3](/img/structure/B12590532.png)
1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines elements of pyrrole and imidazolidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the compound.
Imidazolidine-2,4-dione: Another precursor and structurally related compound.
1-Methyl-2-acetylpyrrole: A compound with a similar pyrrole structure.
Uniqueness
1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione is unique due to its combined pyrrole and imidazolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
500868-13-3 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
1-methyl-5-(1H-pyrrol-2-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c1-12-7(8(13)11-9(12)14)5-6-3-2-4-10-6/h2-5,10H,1H3,(H,11,13,14) |
Clave InChI |
AMJZMWULJAAVAO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CC=CN2)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


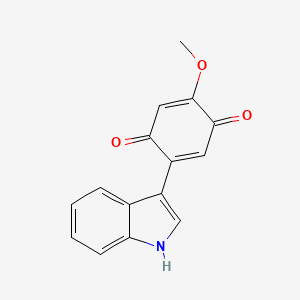

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
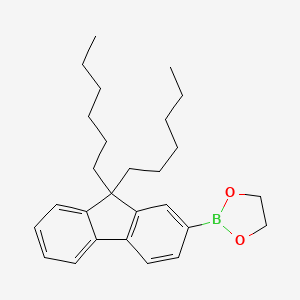
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

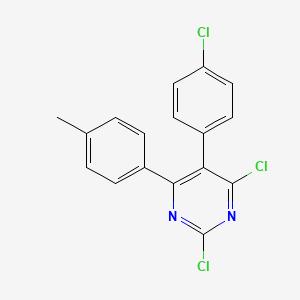
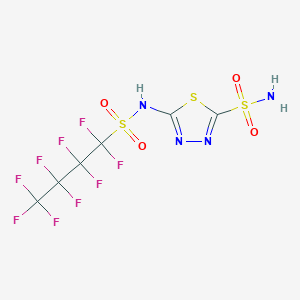
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
